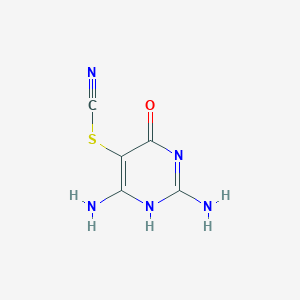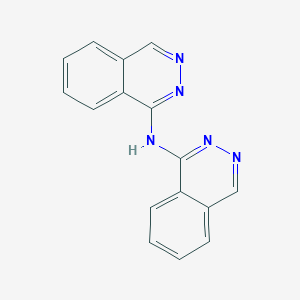
Arginyl-glycyl-aspartyl-phenylalanine
Vue d'ensemble
Description
Arginyl-glycyl-aspartyl-phenylalanine: is a hybrid peptide composed of four amino acids: arginine, glycine, aspartic acid, and phenylalanine. It is known for its role in cell adhesion and interaction with integrins, making it significant in various biological processes and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glycyl-aspartyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are removed under mild hydrogenolysis or acidic conditions . Peptide coupling methods such as dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Arginyl-glycyl-aspartyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds in peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are introduced during peptide synthesis using standard coupling reagents like DCCI and HOBt.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups or amino acid sequences, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Arginyl-glycyl-aspartyl-phenylalanine is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this peptide is crucial for studying cell adhesion, migration, and signaling. It interacts with integrins, which are cell surface receptors involved in various physiological processes .
Medicine: this compound is explored for its therapeutic potential in cancer treatment, wound healing, and tissue engineering. It can be used to design drugs that target specific integrins, enhancing drug delivery and efficacy .
Industry: In the industrial sector, this peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth. It is also employed in the fabrication of medical devices and tissue scaffolds .
Mécanisme D'action
The mechanism of action of arginyl-glycyl-aspartyl-phenylalanine involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. When this compound binds to integrins, it triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival . This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .
Comparaison Avec Des Composés Similaires
Arginyl-glycyl-aspartyl-serine (RGDS): Similar to arginyl-glycyl-aspartyl-phenylalanine but with serine instead of phenylalanine.
Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.
Lysyl-aspartic acid: Another dipeptide with antimicrobial effects.
Uniqueness: this compound is unique due to the presence of phenylalanine, which imparts distinct hydrophobic properties and influences its interaction with integrins. This makes it particularly effective in certain biological and medical applications compared to its analogs .
Propriétés
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGIGOPGOEJCH-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149361 | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110697-46-6 | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)

